

H-Allo-thr(tbu)-OH: A Comprehensive Technical Guide for Researchers

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This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of O-tert-Butyl-L-allothreonine (**H-Allo-thr(tbu)-OH**), a critical chiral building block in modern peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, biochemistry, and pharmaceutical development.

Core Chemical Properties

H-Allo-thr(tbu)-OH, with the systematic IUPAC name (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a non-proteinogenic amino acid derivative of L-allothreonine. The introduction of a tert-butyl ether protecting group on the side-chain hydroxyl functionality enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions.

Physicochemical Data

A summary of the key physicochemical properties of **H-Allo-thr(tbu)-OH** is presented in Table 1.



Property	Value	Source(s)
Molecular Formula	C8H17NO3	[1][2]
Molecular Weight	175.23 g/mol	[1]
CAS Number	201353-89-1	[1][2]
Appearance	White solid	[3]
Optical Rotation	$[\alpha]D^{20} = +7.0 \pm 1^{\circ} \text{ (c=1 in H}_2\text{O)}$	[3]
Solubility	Soluble in water.	[3]
Storage	Store at 2-8°C	[1]

Spectral Data

While specific experimental spectral data for **H-Allo-thr(tbu)-OH** is not readily available in the public domain, characteristic spectral features can be predicted based on its structure.

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the α -hydrogen, β -hydrogen, methyl protons of the threonine backbone, and the nine equivalent protons of the tert-butyl group.
¹³ C NMR	Resonances for the carboxyl carbon, α-carbon, β-carbon, the methyl carbon of the threonine backbone, and the quaternary and methyl carbons of the tert-butyl group.
IR Spectroscopy	Characteristic absorptions for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C-H stretching of the alkyl groups, and C=O stretching of the carboxyl group.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound (175.1208 g/mol).



Experimental Protocols

The synthesis and utilization of **H-Allo-thr(tbu)-OH** involve standard organic chemistry and peptide synthesis methodologies.

Synthesis of H-Allo-thr(tbu)-OH

The preparation of **H-Allo-thr(tbu)-OH** can be achieved through a two-step process starting from the commercially available Fmoc-Allo-thr(tbu)-OH.

Step 1: Fmoc Deprotection

The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus.

- Materials: Fmoc-Allo-thr(tbu)-OH, 20% piperidine in dimethylformamide (DMF).
- Procedure:
 - Dissolve Fmoc-Allo-thr(tbu)-OH in DMF.
 - Add the 20% piperidine in DMF solution to the reaction mixture.
 - Stir the reaction at room temperature for 1-2 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, remove the solvent under reduced pressure.
 - The crude product can be purified by crystallization or chromatography to yield H-Allothr(tbu)-OH.

Incorporation into Peptides using SPPS

H-Allo-thr(tbu)-OH is a valuable building block for introducing allo-threonine residues into synthetic peptides.

 Materials: H-Allo-thr(tbu)-OH, Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), a solid support (e.g., Wang resin), and a peptide synthesizer.



General Procedure:

- The desired peptide sequence is assembled on the solid support using standard Fmocbased SPPS protocols.
- For the incorporation of the Allo-thr(tbu) residue, H-Allo-thr(tbu)-OH is coupled to the growing peptide chain using appropriate activating agents.
- The tert-butyl ether side-chain protection is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.

Role in Peptide Synthesis and Drug Development

The unique stereochemistry of the allo-threonine residue can significantly influence the secondary structure and biological activity of peptides. The tert-butyl ether protecting group on the side chain of **H-Allo-thr(tbu)-OH** offers several advantages in peptide synthesis:

- Stability: It is stable to the basic conditions required for Fmoc-group removal, ensuring the integrity of the side chain during peptide elongation.
- Orthogonality: Its acid lability allows for its removal simultaneously with other acid-labile protecting groups and cleavage from the resin in a single step.

The incorporation of **H-Allo-thr(tbu)-OH** into peptide sequences is a key strategy for:

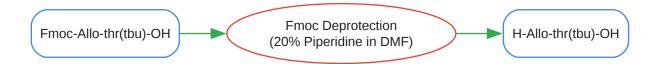
- Modulating Peptide Conformation: The different spatial arrangement of the hydroxyl and methyl groups compared to the natural L-threonine can induce specific turns or secondary structures.
- Enhancing Biological Activity: These conformational changes can lead to improved receptor binding affinity and specificity.
- Increasing Proteolytic Stability: The presence of this non-natural amino acid can render peptides less susceptible to degradation by proteases.

Visualizing the Workflow



Synthesis and Deprotection Workflow

The following diagram illustrates the general workflow for the preparation of **H-Allo-thr(tbu)-OH** from its Fmoc-protected precursor.



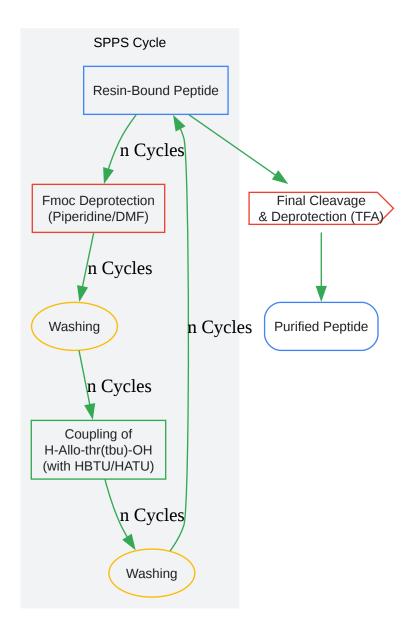
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Synthesis of **H-Allo-thr(tbu)-OH**.

Role in Solid-Phase Peptide Synthesis

This diagram outlines the logical flow of incorporating **H-Allo-thr(tbu)-OH** into a growing peptide chain during SPPS.





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Incorporation of H-Allo-thr(tbu)-OH in SPPS.

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